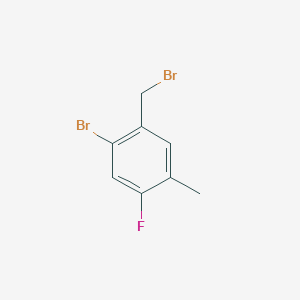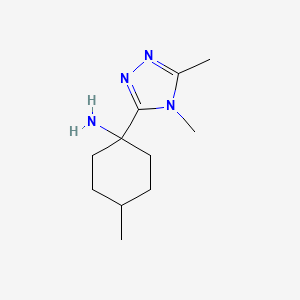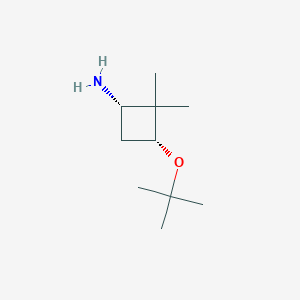
Hexyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a hexyl group, a chloro-substituted thiazole ring, and a difluoroacetate moiety. Thiazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
The synthesis of Hexyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. For example, 2-chloro-1,3-thiazol-4-ylmethanol can be synthesized by reacting 2-chloroacetophenone with thiourea in the presence of a base .
-
Introduction of the Difluoroacetate Moiety: : The difluoroacetate group can be introduced by reacting the thiazole derivative with ethyl difluoroacetate under basic conditions .
-
Hexylation: This can be achieved by reacting the intermediate compound with hexyl bromide in the presence of a base .
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
Hexyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
-
Substitution Reactions: : The chloro group on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives .
-
Oxidation and Reduction: : The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines .
-
Hydrolysis: : The ester group in the difluoroacetate moiety can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid .
Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Hexyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate has several scientific research applications:
-
Pharmaceuticals: : Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be explored for its potential as a drug candidate .
-
Agrochemicals: : Thiazole derivatives are used in the development of pesticides and herbicides. This compound could be investigated for its potential use in crop protection .
-
Materials Science: : Thiazole derivatives are used in the synthesis of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of Hexyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate would depend on its specific applicationFor example, in antimicrobial applications, thiazole derivatives can inhibit the activity of bacterial enzymes, leading to cell death . In anticancer applications, they can interfere with cell division and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Hexyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate can be compared with other thiazole derivatives, such as:
-
2-(2-chloro-1,3-thiazol-4-yl)-N’-methylacetohydrazide: : This compound has a similar thiazole ring but different substituents, leading to different biological activities.
-
(2-chloro-1,3-thiazol-5-yl)methanol: : This compound has a similar thiazole ring but lacks the difluoroacetate moiety, which can affect its chemical reactivity and biological properties .
-
2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroethan-1-ol: : This compound has a similar structure but different substituents, which can lead to different applications and properties.
The uniqueness of this compound lies in its specific combination of substituents, which can result in unique chemical reactivity and biological activities.
Eigenschaften
Molekularformel |
C11H14ClF2NO2S |
|---|---|
Molekulargewicht |
297.75 g/mol |
IUPAC-Name |
hexyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C11H14ClF2NO2S/c1-2-3-4-5-6-17-9(16)11(13,14)8-7-18-10(12)15-8/h7H,2-6H2,1H3 |
InChI-Schlüssel |
OVLODAMBWSECJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)C(C1=CSC(=N1)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



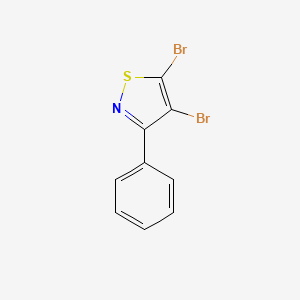
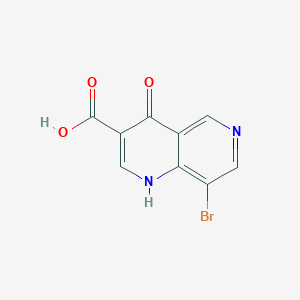
![4,7-Diazaspiro[2.6]nonane dihydrochloride](/img/structure/B13484415.png)
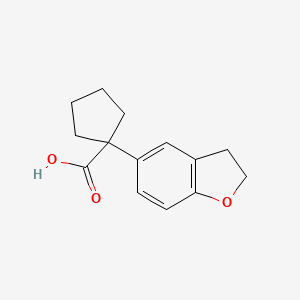
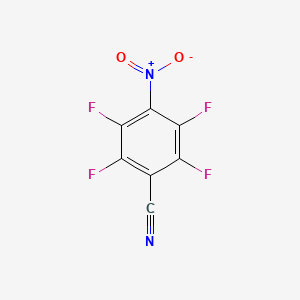
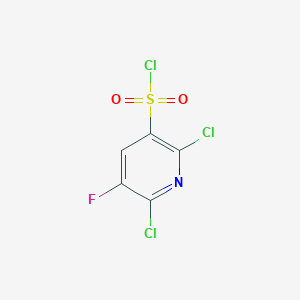
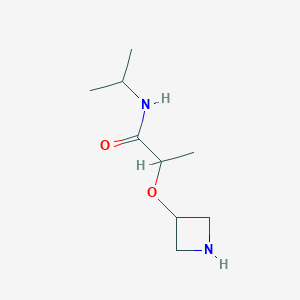
![Ethyl 1-(iodomethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484444.png)
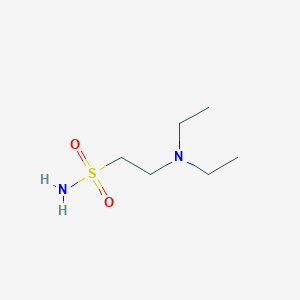
![Tert-butyl n-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate](/img/structure/B13484463.png)
